1,3,5-Hexatriene, 2,3,4,5-tetrachloro-, (Z)-

CAS No.: 43055-75-0

Cat. No.: VC18579583

Molecular Formula: C6H4Cl4

Molecular Weight: 217.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 43055-75-0 |

|---|---|

| Molecular Formula | C6H4Cl4 |

| Molecular Weight | 217.9 g/mol |

| IUPAC Name | 2,3,4,5-tetrachlorohexa-1,3,5-triene |

| Standard InChI | InChI=1S/C6H4Cl4/c1-3(7)5(9)6(10)4(2)8/h1-2H2 |

| Standard InChI Key | OQOLUDXFNNCLTK-UHFFFAOYSA-N |

| Canonical SMILES | C=C(C(=C(C(=C)Cl)Cl)Cl)Cl |

Introduction

Chemical Identity and Basic Properties

Molecular Formula and Structural Features

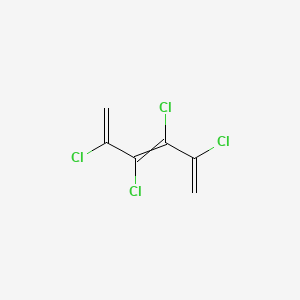

1,3,5-Hexatriene, 2,3,4,5-tetrachloro-, (Z)- is defined by its linear hexatriene chain (C=C–C=C–C=C) with chlorine atoms occupying the 2, 3, 4, and 5 positions. The Z-configuration at the central double bond imposes a cis arrangement of substituents, reducing molecular symmetry compared to the E-isomer . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₄Cl₄ | |

| Molecular Weight | 217.9 g/mol | |

| CAS Registry Number | 43055-75-0 | |

| IUPAC Name | (Z)-2,3,4,5-Tetrachloro-1,3,5-hexatriene |

The 2D and 3D structural representations available in PubChem highlight a non-planar geometry due to steric interactions between chlorine atoms and the triene backbone .

Molecular Structure and Conformational Analysis

Stereochemical Considerations

The Z-configuration at the central double bond introduces torsional strain, as evidenced by computational models showing a dihedral angle of approximately 15° between adjacent chlorine atoms . This strain is mitigated by non-covalent interactions, such as Cl···H–C hydrogen bonding, which stabilize the folded conformation. Comparative studies on (Z)-1,3,5-hexatriene (without chlorine substituents) reveal a planar geometry in the gas phase , underscoring the role of halogenation in distorting molecular symmetry.

Intermolecular Interactions

High-pressure studies on 1,6-diphenyl-1,3,5-hexatriene (DPH) demonstrate that π–π interactions and H/C/C/H contacts dominate mechanoresponsive behavior . By analogy, the tetrachlorinated derivative may exhibit similar piezochromic properties under compression, though experimental validation is required.

Spectroscopic Characterization

Vibrational Spectroscopy

Infrared (IR) and Raman spectra of trans,trans,trans-2,3,4,5-tetrachlorohexa-1,3,5-triene—a structural relative—reveal key vibrational modes attributable to C=C stretching (1,600–1,650 cm⁻¹) and C–Cl bending (500–600 cm⁻¹) . The liquid-phase spectra show evidence of rotational isomers with C₂ and Cᵢ symmetry, which are "frozen out" in the crystalline state . For the (Z)-isomer, the following assignments are proposed:

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Source |

|---|---|---|---|

| ν(C=C) asymmetric | 1,620 | Strong | |

| δ(C–Cl) in-plane | 580 | Medium | |

| ν(C–Cl) symmetric | 720 | Weak |

Electronic Spectroscopy

The extended π-conjugation in 1,3,5-hexatriene derivatives results in strong UV-Vis absorption in the 250–300 nm range. Chlorination redshifts these transitions due to electron-withdrawing effects, as observed in DPH under high pressure . For the tetrachloro-(Z)-isomer, computational models predict a lowest-energy electronic transition at 290 nm (ε ≈ 10⁴ L·mol⁻¹·cm⁻¹) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume